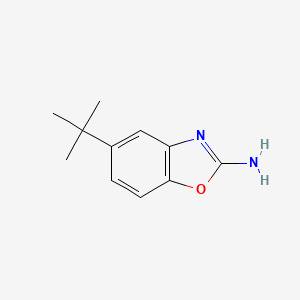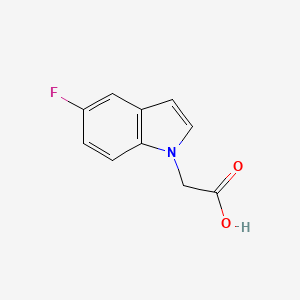
2-(5-氟-1H-吲哚-1-基)乙酸
描述
“2-(5-Fluoro-1H-indol-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-1H-indol-1-yl)acetic acid” is characterized by an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学研究应用
衍生物合成中的催化活性
- Rao 等人(2019 年)的一项研究展示了 2-(5-氟-1H-吲哚-1-基)乙酸在合成各种衍生物中的应用。这些衍生物使用镍铁氧体纳米粒子合成,展示了在抗氧化和抗菌活性方面的潜力 (Rao 等人,2019)。
趋化因子受体同源分子中的作用
- Fretz 等人(2013 年)发现了一种 CRTh2 拮抗剂,它衍生自 2-(5-氟-1H-吲哚-1-基)乙酸,作为哮喘和季节性过敏性鼻炎的潜在治疗方法。这证明了它在药物开发中的适用性 (Fretz 等人,2013)。
用于合成氟甲基吲哚-3-基酮
- 姚等人(2016 年)报道了一种使用氟代乙酸合成多种氟甲基吲哚-3-基酮的氟乙酰化过程。这个过程突出了它在有机合成中的用途和在进一步药物应用中的潜力 (Yao 等人,2016)。
抗菌和抗炎特性
- Narayana 等人(2009 年)探讨了衍生自吲哚-2-碳酰肼的杂环化合物的抗菌、抗炎和抗增殖活性,其中 2-(5-氟-1H-吲哚-1-基)乙酸发挥了重要作用。这一应用表明它在开发新的治疗剂中的重要性 (Narayana 等人,2009)。
癌症治疗中的潜力
- Folkes 等人(2002 年)发现 5-氟吲哚-3-乙酸(2-(5-氟-1H-吲哚-1-基)乙酸的衍生物)在被辣根过氧化物酶激活后,在各种癌细胞系中显示出有效的细胞毒活性。这一发现为其在靶向癌症治疗中的应用开辟了道路 (Folkes 等人,2002)。
未来方向
Indole derivatives, including “2-(5-Fluoro-1H-indol-1-yl)acetic acid”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . The development of new methodologies for the construction of this heteroaromatic ring continues to be an area of active research .
作用机制
Target of Action
The primary targets of 2-(5-Fluoro-1H-indol-1-yl)acetic acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 2-(5-Fluoro-1H-indol-1-yl)acetic acid Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-Fluoro-1H-indol-1-yl)acetic acid Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-(5-Fluoro-1H-indol-1-yl)acetic acid Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-(5-Fluoro-1H-indol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(5-Fluoro-1H-indol-1-yl)acetic acid, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.
Cellular Effects
2-(5-Fluoro-1H-indol-1-yl)acetic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(5-Fluoro-1H-indol-1-yl)acetic acid may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(5-Fluoro-1H-indol-1-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 2-(5-Fluoro-1H-indol-1-yl)acetic acid may induce changes in gene expression by interacting with DNA or RNA, leading to altered protein synthesis and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Fluoro-1H-indol-1-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 2-(5-Fluoro-1H-indol-1-yl)acetic acid may result in cumulative effects on cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 2-(5-Fluoro-1H-indol-1-yl)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological response to 2-(5-Fluoro-1H-indol-1-yl)acetic acid changes significantly at specific dosage levels.
Metabolic Pathways
2-(5-Fluoro-1H-indol-1-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-(5-Fluoro-1H-indol-1-yl)acetic acid, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(5-Fluoro-1H-indol-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins . The localization and accumulation of 2-(5-Fluoro-1H-indol-1-yl)acetic acid within specific tissues can impact its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(5-Fluoro-1H-indol-1-yl)acetic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize within the nucleus, where they can interact with DNA and influence gene expression. The subcellular distribution of 2-(5-Fluoro-1H-indol-1-yl)acetic acid can play a crucial role in determining its overall biological activity and therapeutic potential.
属性
IUPAC Name |
2-(5-fluoroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMIWHZKBNDAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661727 | |
| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796071-90-4 | |
| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoroindol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


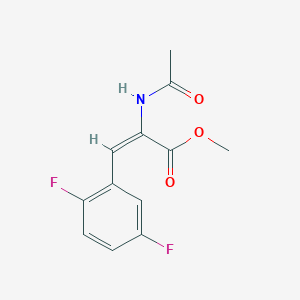
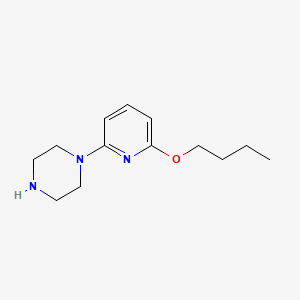
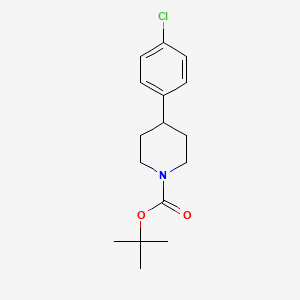
![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)
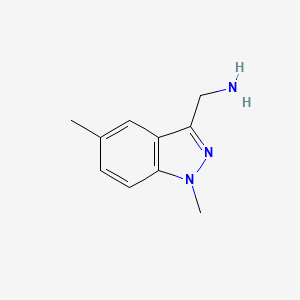
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
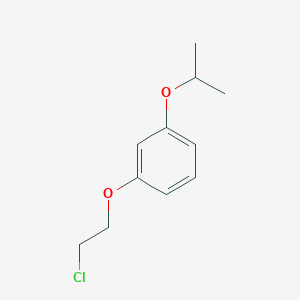

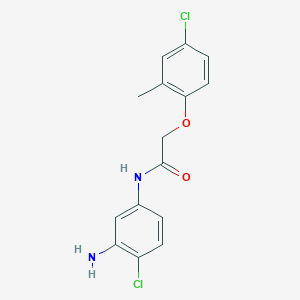
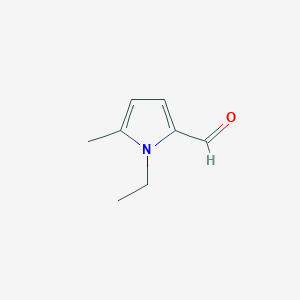
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)

